molecular formula C21H18N4O5S2 B11416528 Methyl 3-acetyl-8-methyl-1-(3-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate

Methyl 3-acetyl-8-methyl-1-(3-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate

Cat. No.: B11416528
M. Wt: 470.5 g/mol
InChI Key: XAEHVNPLWDPAMM-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-8-methyl-1-(3-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound features multiple functional groups, including nitro, acetyl, and carboxylate groups, making it a versatile molecule in synthetic chemistry. Its structure includes a spiro[4.4]nona-2,7-diene core, which is a rare and interesting motif in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetyl-8-methyl-1-(3-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted phenyl hydrazines, thiocarbonyl compounds, and methyl esters. The reaction conditions may involve the use of strong acids or bases, high temperatures, and inert atmospheres to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetyl-8-methyl-1-(3-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride, oxidizing agents like potassium permanganate or chromium trioxide, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary but often include solvents like dichloromethane, ethanol, or water, and temperatures ranging from room temperature to reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while oxidation could introduce ketone or aldehyde functionalities.

Scientific Research Applications

Methyl 3-acetyl-8-methyl-1-(3-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 3-acetyl-8-methyl-1-(3-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group, for example, can participate in redox reactions, while the acetyl and carboxylate groups can form hydrogen bonds or ionic interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-acetyl-8-methyl-1-(3-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate: Unique due to its spirocyclic structure and combination of functional groups.

    Other Spirocyclic Compounds: Similar in having a spirocyclic core but may differ in the types and positions of functional groups.

    Nitroaromatic Compounds: Share the nitro group but lack the spirocyclic structure.

Uniqueness

The uniqueness of Methyl 3-acetyl-8-methyl-1-(3-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4

Properties

Molecular Formula

C21H18N4O5S2

Molecular Weight

470.5 g/mol

IUPAC Name

methyl 2-acetyl-8-methyl-4-(3-nitrophenyl)-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate

InChI

InChI=1S/C21H18N4O5S2/c1-13-18(20(27)30-3)31-21(23(13)15-8-5-4-6-9-15)24(22-19(32-21)14(2)26)16-10-7-11-17(12-16)25(28)29/h4-12H,1-3H3

InChI Key

XAEHVNPLWDPAMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2(N1C3=CC=CC=C3)N(N=C(S2)C(=O)C)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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